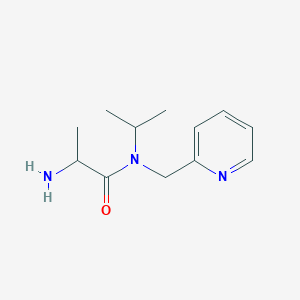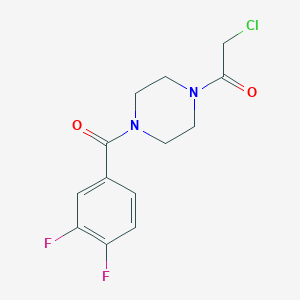![molecular formula C38H42F12N8P2Ru B14776828 acetonitrile;ruthenium(4+);2-[3-(2,4,6-trimethylphenyl)-2H-imidazol-2-id-1-yl]pyridine;dihexafluorophosphate](/img/structure/B14776828.png)
acetonitrile;ruthenium(4+);2-[3-(2,4,6-trimethylphenyl)-2H-imidazol-2-id-1-yl]pyridine;dihexafluorophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetonitrile;ruthenium(4+);2-[3-(2,4,6-trimethylphenyl)-2H-imidazol-2-id-1-yl]pyridine;dihexafluorophosphate is a complex compound that features a ruthenium center coordinated with acetonitrile, a pyridine derivative, and hexafluorophosphate anions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetonitrile;ruthenium(4+);2-[3-(2,4,6-trimethylphenyl)-2H-imidazol-2-id-1-yl]pyridine;dihexafluorophosphate typically involves the reaction of ruthenium precursors with the appropriate ligands under controlled conditions. One common method involves the use of ruthenium(III) chloride hydrate (RuCl3·xH2O) as the starting material. The reaction is carried out in the presence of acetonitrile and the pyridine derivative, followed by the addition of hexafluorophosphate salts to form the final complex .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and solvents is crucial to avoid contamination and achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Acetonitrile;ruthenium(4+);2-[3-(2,4,6-trimethylphenyl)-2H-imidazol-2-id-1-yl]pyridine;dihexafluorophosphate can undergo various types of chemical reactions, including:
Oxidation: The ruthenium center can participate in oxidation reactions, often facilitated by the presence of acetonitrile and other ligands.
Reduction: The compound can also undergo reduction reactions, where the ruthenium center is reduced to a lower oxidation state.
Substitution: Ligands coordinated to the ruthenium center can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or molecular oxygen, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield higher oxidation state ruthenium complexes, while reduction reactions can produce lower oxidation state species. Substitution reactions result in the exchange of ligands, leading to new ruthenium complexes with different properties .
Wissenschaftliche Forschungsanwendungen
Acetonitrile;ruthenium(4+);2-[3-(2,4,6-trimethylphenyl)-2H-imidazol-2-id-1-yl]pyridine;dihexafluorophosphate has several scientific research applications:
Materials Science: It is employed in the development of advanced materials, such as conductive polymers and coordination polymers, due to its unique electronic properties.
Medicinal Chemistry: The compound is investigated for its potential therapeutic applications, including anticancer and antimicrobial activities.
Photochemistry: It is used in photochemical studies to understand light-induced electron transfer processes and develop new photochemical devices.
Wirkmechanismus
The mechanism of action of acetonitrile;ruthenium(4+);2-[3-(2,4,6-trimethylphenyl)-2H-imidazol-2-id-1-yl]pyridine;dihexafluorophosphate involves the coordination of ligands to the ruthenium center, which can facilitate various chemical transformations. The molecular targets and pathways involved depend on the specific application. For example, in catalysis, the ruthenium center can activate substrates through coordination, leading to the desired chemical reaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ruthenium(III)–pyridine complex: Similar in structure but with different ligands, leading to variations in reactivity and applications.
Ruthenium(II)–bipyridine complex: Another related compound with bipyridine ligands, often used in photochemical and electrochemical studies.
Ruthenium(III) acetylacetonate: A well-known ruthenium complex used in various catalytic applications.
Uniqueness
Acetonitrile;ruthenium(4+);2-[3-(2,4,6-trimethylphenyl)-2H-imidazol-2-id-1-yl]pyridine;dihexafluorophosphate is unique due to its specific combination of ligands, which impart distinct electronic and steric properties. This uniqueness makes it suitable for specialized applications in catalysis, materials science, and medicinal chemistry .
Eigenschaften
Molekularformel |
C38H42F12N8P2Ru |
|---|---|
Molekulargewicht |
1001.8 g/mol |
IUPAC-Name |
acetonitrile;ruthenium(4+);2-[3-(2,4,6-trimethylphenyl)-2H-imidazol-2-id-1-yl]pyridine;dihexafluorophosphate |
InChI |
InChI=1S/2C17H18N3.2C2H3N.2F6P.Ru/c2*1-13-10-14(2)17(15(3)11-13)20-9-8-19(12-20)16-6-4-5-7-18-16;2*1-2-3;2*1-7(2,3,4,5)6;/h2*4-12H,1-3H3;2*1H3;;;/q2*-1;;;2*-1;+4 |
InChI-Schlüssel |
YKHARCFAMZXPKH-UHFFFAOYSA-N |
Kanonische SMILES |
CC#N.CC#N.CC1=CC(=C(C(=C1)C)N2[CH-]N(C=C2)C3=CC=CC=N3)C.CC1=CC(=C(C(=C1)C)N2[CH-]N(C=C2)C3=CC=CC=N3)C.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ru+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


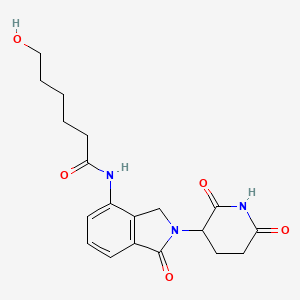
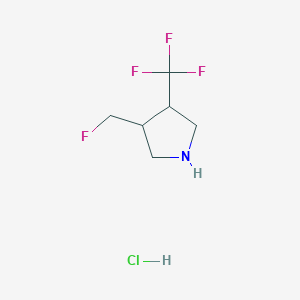
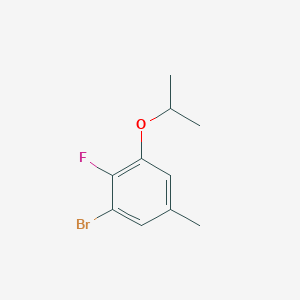

amino}-5-{[4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl]amino}-6-(2,2,2-trifluoroethoxy)pyridin-3-yl)prop-2-enamido]methanesulfonic acid](/img/structure/B14776785.png)


![3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3,4-dimethoxybenzyl)azetidin-2-one](/img/structure/B14776812.png)


![(3S)-3-tert-butyl-4-[2,6-di(propan-2-yloxy)phenyl]-2H-1,3-benzoxaphosphole;sulfane](/img/structure/B14776839.png)
